C23H21FN4O6
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Overview
Description
The compound with the molecular formula C23H21FN4O6 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid . This compound belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. It is a synthetic derivative of quinolone, designed to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid typically involves multiple steps:
Formation of the quinoline core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride.
Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction with appropriate piperazine derivatives.
Nitrobenzene substitution: The nitrobenzene group is attached via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned steps, optimized for yield and purity. The process includes:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization and chromatography to ensure high purity.
Quality control: measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Nucleophilic substitution reactions at the piperazine ring and the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Piperazine derivatives, amines.
Major Products
Quinolone N-oxides: from oxidation.
Amino derivatives: from reduction.
Substituted quinolones: from nucleophilic substitution.
Scientific Research Applications
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored for its potential as a broad-spectrum antibiotic against various bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.
Comparison with Similar Compounds
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: is compared with other quinolone antibiotics such as:
Ciprofloxacin: Similar in structure but lacks the nitrobenzene group.
Levofloxacin: A stereoisomer with a different substitution pattern on the quinoline core.
Moxifloxacin: Contains a methoxy group instead of a nitrobenzene group.
The uniqueness of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid lies in its specific substitutions, which enhance its antibacterial activity and spectrum of action.
Properties
Molecular Formula |
C23H21FN4O6 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2',4'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C23H21FN4O6/c1-12-11-26-18-8-7-17(28(32)33)9-14(18)10-23(19(26)13(2)34-12)20(29)25-22(31)27(21(23)30)16-5-3-15(24)4-6-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,25,29,31) |
InChI Key |
LUOMEPYOYBJMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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